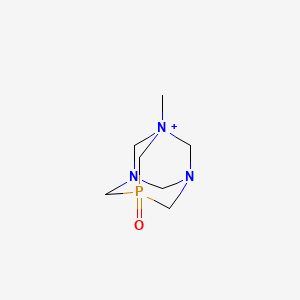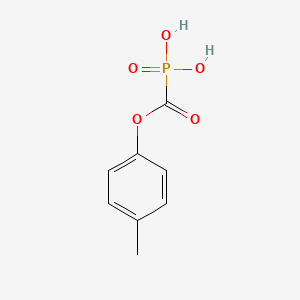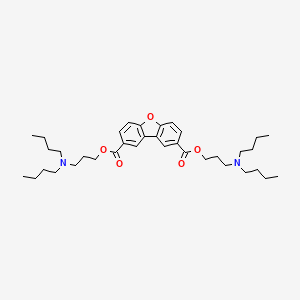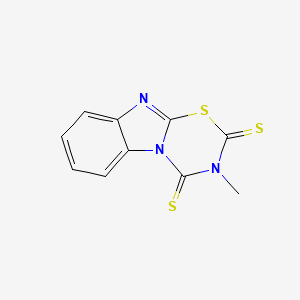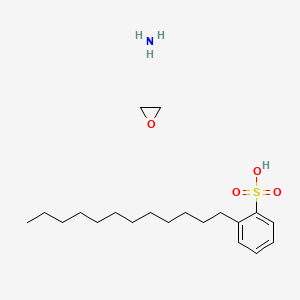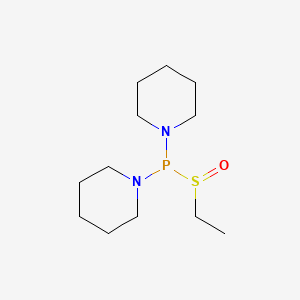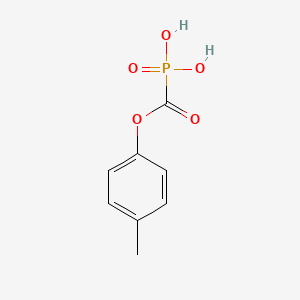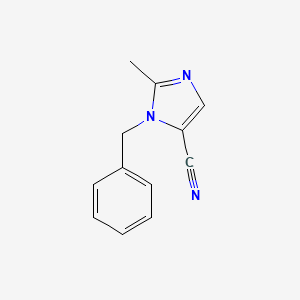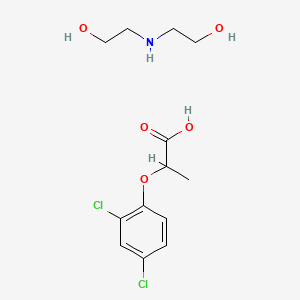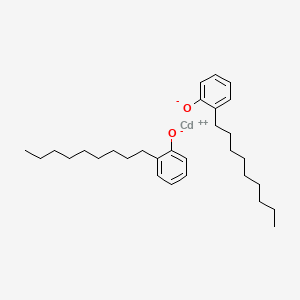
Cadmium bis(nonylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium bis(nonylphenolate) is an organometallic compound with the molecular formula C₃₀H₄₆CdO₂. It is a cadmium salt of nonylphenol, where two nonylphenolate ligands are coordinated to a central cadmium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium bis(nonylphenolate) can be synthesized through the reaction of cadmium salts (such as cadmium chloride) with nonylphenol in the presence of a base. The reaction typically involves the following steps:
- Dissolution of cadmium chloride in a suitable solvent (e.g., ethanol or methanol).
- Addition of nonylphenol to the solution.
- Introduction of a base (such as sodium hydroxide) to facilitate the formation of cadmium bis(nonylphenolate).
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods: Industrial production of cadmium bis(nonylphenolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert cadmium bis(nonylphenolate) to cadmium metal and nonylphenol.
Substitution: The nonylphenolate ligands can be substituted with other ligands, resulting in different cadmium complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other phenols or amines as substituents
Major Products:
Oxidation: Cadmium oxide and nonylphenol derivatives.
Reduction: Cadmium metal and nonylphenol.
Substitution: Various cadmium complexes with different ligands
Applications De Recherche Scientifique
Cadmium bis(nonylphenolate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: Cadmium bis(nonylphenolate) is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of cadmium bis(nonylphenolate) involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress, disrupt calcium signaling, and interfere with cellular signaling pathways. These interactions result in cellular damage and apoptosis. Key molecular targets include mitochondria, DNA, and various signaling proteins .
Comparaison Avec Des Composés Similaires
Cadmium bis(nonylphenolate) can be compared with other cadmium phenolates, such as:
- Cadmium bis(p-nonylphenolate)
- Cadmium bis(o-nonylphenolate)
Uniqueness:
- Cadmium bis(nonylphenolate) has unique structural properties due to the nonyl group attached to the phenolate ligand, which influences its reactivity and applications.
- Cadmium bis(p-nonylphenolate) and Cadmium bis(o-nonylphenolate) have different positional isomers of the nonyl group, leading to variations in their chemical behavior and applications .
Propriétés
Numéro CAS |
84878-48-8 |
|---|---|
Formule moléculaire |
C30H46CdO2 |
Poids moléculaire |
551.1 g/mol |
Nom IUPAC |
cadmium(2+);2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Cd/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
Clé InChI |
VBAVXGAIISNHIY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


